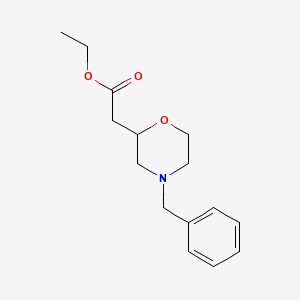

Ethyl 2-(4-benzylmorpholin-2-yl)acetate

Beschreibung

Contextualization of Morpholine (B109124) Derivatives in Contemporary Chemical Research

Morpholine and its derivatives are subjects of extensive investigation, largely due to their versatile chemical properties and proven biological activities. nih.govijprems.com These compounds are frequently integrated into complex molecular designs to enhance pharmacological profiles. nih.gov

The morpholine ring is a six-membered saturated heterocycle containing both an amine and an ether functional group. jchemrev.com In medicinal chemistry, it is considered a "privileged pharmacophore"—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov Its advantageous physicochemical, biological, and metabolic properties make it a staple in drug design. nih.govresearchgate.netnih.gov The presence of the nitrogen and oxygen atoms allows for hydrogen bonding and can improve the pharmacokinetic properties of a molecule, such as solubility and metabolic stability. nih.govresearchgate.net

The versatility of the morpholine scaffold has led to its incorporation in compounds across a wide spectrum of therapeutic areas. e3s-conferences.org Research has demonstrated that thoughtfully substituted morpholine derivatives exhibit a diversified set of biological actions. jchemrev.com This has propelled medicinal chemists to continuously explore this moiety in the development of novel lead compounds. ijprems.comnih.gov

Interactive Table: Established Research Areas for Morpholine Derivatives

| Research Area | Description | Key Findings & References |

| Anticancer | Compounds designed to inhibit the growth of cancer cells. | Morpholine is a core component in drugs targeting kinases and other pathways involved in cell proliferation. jchemrev.come3s-conferences.org |

| Anti-inflammatory | Molecules developed to reduce inflammation. | The scaffold is used to create agents that can modulate inflammatory responses. nih.govjchemrev.com |

| Antimicrobial | Includes antibacterial and antifungal agents. | The morpholine ring is present in various compounds shown to inhibit microbial growth. ijprems.comjchemrev.come3s-conferences.org |

| Antiviral | Compounds targeting viral replication and infection. | Certain morpholine derivatives have shown promise in antiviral drug discovery. nih.gove3s-conferences.org |

| Neurodegenerative Diseases | Molecules aimed at treating conditions like Alzheimer's and Parkinson's. | The scaffold is used in designing molecules that can interact with CNS targets. acs.org |

| Antioxidant | Compounds that inhibit oxidation, a process that can damage cells. | The morpholine nucleus is part of structures designed to have antioxidant effects. nih.govjchemrev.com |

| Analgesic | Pain-relieving compounds. | Some morpholine derivatives have demonstrated analgesic properties. jchemrev.com |

| Antihypertensive | Agents used to lower high blood pressure. | The scaffold has been incorporated into potent antihypertensive agents. jchemrev.com |

Chemical Identity and Structural Features of Ethyl 2-(4-benzylmorpholin-2-yl)acetate

This compound is a distinct chemical entity defined by the specific arrangement of its constituent parts. Its structure features a central morpholine ring substituted at two key positions, giving rise to its classification and influencing its potential chemical behavior.

Interactive Table: Chemical Identity of this compound

| Property | Detail |

| Molecular Formula | C15H21NO3 |

| Core Scaffold | Morpholine |

| Substituent at N-4 | Benzyl (B1604629) group (-CH2-C6H5) |

| Substituent at C-2 | Ethyl acetate (B1210297) group (-CH2COOCH2CH3) |

| Compound Class | N-substituted morpholine, Ester |

Based on its molecular architecture, this compound is classified as a disubstituted morpholine derivative. The benzyl group is attached to the nitrogen atom (position 4), making it a tertiary amine. The ethyl acetate group is linked via its methylene (B1212753) bridge to a carbon atom of the morpholine ring (position 2). The presence of the –COOCH2CH3 group also classifies the molecule as a carboxylic acid ester, a functional group common in both synthetic and natural compounds.

In drug design and organic synthesis, specific functional groups are often chosen to impart desired properties to a molecule. The benzyl and ethyl acetate moieties in this compound are significant components in structural design.

The ethyl acetate moiety serves multiple roles in the context of medicinal chemistry. As a functional group, it can act as a bioisostere for other groups or be susceptible to hydrolysis by esterase enzymes in the body, which is a strategy sometimes used in prodrug design. Furthermore, ethyl acetate is a crucial ingredient and solvent used in the creation of drug intermediates and the synthesis of active pharmaceutical ingredients (APIs). bahteraadijaya.com Its inclusion in a molecule can be a direct result of synthetic strategies that use reagents like ethyl chloroacetate (B1199739) or ethyl bromoacetate (B1195939) to build more complex structures. nih.gov

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

ethyl 2-(4-benzylmorpholin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO3/c1-2-18-15(17)10-14-12-16(8-9-19-14)11-13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZFOBUJYPANZMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1CN(CCO1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503329 | |

| Record name | Ethyl (4-benzylmorpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73933-19-4 | |

| Record name | Ethyl (4-benzylmorpholin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503329 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of Ethyl 2 4 Benzylmorpholin 2 Yl Acetate and Analogues

Primary Synthetic Routes to Ethyl 2-(4-benzylmorpholin-2-yl)acetate

While a single, standardized industrial synthesis for this compound is not extensively documented in publicly available literature, its structure lends itself to logical multi-step synthetic strategies derived from established methodologies for constructing N-substituted and C-2 substituted morpholine (B109124) rings. A plausible and common approach involves the initial formation of a morpholine-2-acetate core, followed by N-alkylation.

Multi-step Reaction Sequences and Key Intermediates

The synthesis can be logically broken down into the formation of key intermediates. A representative pathway would likely involve the synthesis of an ethyl 2-(morpholin-2-yl)acetate intermediate, which is then subjected to N-benzylation.

Step 1: Formation of the Morpholine Ring A common and versatile method for constructing the morpholine backbone starts from 1,2-amino alcohols. chemrxiv.org A traditional, albeit less green, approach involves a three-step process:

N-protection of a suitable amino alcohol precursor.

Amide formation via reaction with chloroacetyl chloride.

Intramolecular cyclization (Williamson ether synthesis) to form a morpholinone, followed by reduction of the amide to yield the morpholine ring.

Step 2: N-Benzylation The final step would be the introduction of the benzyl (B1604629) group onto the nitrogen atom of the morpholine ring. This is a standard N-alkylation reaction. The key intermediate, ethyl 2-(morpholin-2-yl)acetate , is reacted with a benzylating agent to yield the final product.

Specific Reagents and Reaction Conditions Utilized in its Preparation

The specific reagents and conditions are critical for achieving high yields and purity in each step of the proposed synthesis.

| Step | Reaction | Reagents & Conditions | Purpose |

| 1 | Morpholine Ring Synthesis (Traditional) | 1. Amide Formation: Chloroacetyl chloride, a base (e.g., triethylamine). 2. Cyclization: A strong base (e.g., NaH) to deprotonate the alcohol for intramolecular ring closure. 3. Reduction: A reducing agent like Lithium aluminum hydride (LiAlH₄) or Borane (BH₃) to reduce the morpholinone intermediate. | To construct the core morpholine heterocyclic system from a 1,2-amino alcohol precursor. |

| 2 | N-Benzylation | Reagents: Benzyl chloride or Benzyl bromide, a weak base (e.g., Potassium carbonate, K₂CO₃). Solvent: A polar aprotic solvent such as Acetonitrile (MeCN) or Dimethylformamide (DMF). Conditions: Typically refluxed for several hours. mdpi.com | To introduce the benzyl group onto the secondary amine of the morpholine ring via nucleophilic substitution. mdpi.com |

This N-alkylation step is a well-established and widely used transformation in organic synthesis for preparing N-benzyl derivatives of various amines, including morpholines. mdpi.com

Synthesis of Related Benzylmorpholine and Morpholine-Acetate Derivatives

The synthetic principles applied to this compound are extensible to a wide range of related benzylmorpholine and morpholine-acetate derivatives. These analogues are often synthesized to explore structure-activity relationships in medicinal chemistry. nih.gov

Derivatization Strategies for Structural Modification

Structural modifications can be introduced at various positions on the benzylmorpholine scaffold to create diverse chemical libraries.

Modification of the Benzyl Group: The aromatic ring of the benzyl moiety is a prime site for derivatization. Substituted benzyl chlorides (e.g., with methoxy, chloro, or nitro groups) can be used in the N-alkylation step to introduce functionality.

Modification of the Acetate (B1210297) Ester: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides or other esters.

Substitution on the Morpholine Ring: Starting with different amino alcohol precursors allows for the introduction of substituents at other positions (C-3, C-5, C-6) on the morpholine ring itself.

A common multi-step sequence for creating derivatives involves preparing a core intermediate, such as 4-(morpholin-4-yl)benzoic acid, which is then activated (e.g., with thionyl chloride) and reacted with various nucleophiles to generate a library of compounds. researchgate.net

Chiral Synthesis Approaches for Stereoselective Production of Morpholine Analogues

Many biologically active molecules are chiral, making stereoselective synthesis a critical area of research. For morpholine analogues, chirality can be introduced at the C-2 and other substituted carbons of the morpholine ring.

Two primary strategies are employed:

Starting from Chiral Precursors: The synthesis can begin with an optically pure amino alcohol. The chirality is retained throughout the reaction sequence, leading to an enantiomerically pure morpholine product.

Asymmetric Catalysis: This approach creates the chiral center during the synthesis. A notable method is the asymmetric hydrogenation of unsaturated morpholine precursors (dehydromorpholines). Using a chiral catalyst, such as a bisphosphine-rhodium complex, can achieve excellent enantioselectivities (up to 99% ee) in the synthesis of 2-substituted chiral morpholines.

An example of a chiral synthesis is the electrophile-induced cyclization of optically pure N-allyl-β-aminoalcohols, which can produce chiral morpholines with high diastereoselectivity.

| Approach | Method | Key Features |

| Chiral Pool Synthesis | Cyclization of Chiral Amino Alcohols | Utilizes readily available, optically pure starting materials. Chirality is transferred directly to the final product. |

| Asymmetric Catalysis | Asymmetric Hydrogenation of Dehydromorpholines | Creates the stereocenter catalytically. Highly efficient and atom-economical. Can produce a variety of 2-substituted chiral morpholines with high enantiomeric excess. |

Green Chemistry Principles in the Synthesis of Related Compounds

Modern synthetic chemistry emphasizes the use of environmentally benign and efficient processes. The synthesis of morpholines has been a target for the application of green chemistry principles to overcome the drawbacks of traditional methods, which often use hazardous reagents and generate significant waste. chemrxiv.org

A significant advancement is the use of ethylene sulfate as a reagent for converting 1,2-amino alcohols to morpholines. chemrxiv.org This method offers several advantages over the traditional chloroacetyl chloride route:

Higher Atom Economy: It is a one or two-step, redox-neutral protocol, which eliminates steps and reduces waste. chemrxiv.org

Safer Reagents: It avoids the use of toxic reagents like chloroacetyl chloride and strong reducing agents like aluminum or boron hydrides.

Milder Conditions: The reactions proceed under mild conditions.

Scalability: The process has been demonstrated on a large scale (>100 g).

This green approach represents a more sustainable and efficient pathway for the large-scale production of morpholine-containing compounds, aligning with the modern imperatives of chemical synthesis. chemrxiv.org

Purification and Isolation Techniques for Synthetic Products

The successful synthesis of this compound and its analogues is critically dependent on effective purification and isolation techniques to ensure the removal of unreacted starting materials, catalysts, byproducts, and solvents. The choice of purification method is dictated by the physicochemical properties of the target compound, such as its polarity, volatility, and crystallinity, as well as the nature of the impurities present. Commonly employed techniques for the purification of substituted morpholine derivatives include chromatography, crystallization, extraction, and distillation.

Chromatographic Methods

Chromatography is a cornerstone technique for the purification of morpholine derivatives, offering high resolution for separating complex mixtures.

Column Chromatography: Silica gel column chromatography is extensively used for the purification of morpholine-containing compounds. nih.gov The selection of the eluent system is crucial for achieving optimal separation. A mixture of a polar solvent, such as ethyl acetate or methanol, and a nonpolar solvent, like petroleum ether or dichloromethane, is often employed. nih.govnih.gov The polarity of the eluent is carefully adjusted to control the retention of the target compound on the stationary phase, allowing for its separation from impurities. For instance, crude morpholine-bearing quinoline (B57606) derivatives have been successfully purified using a dichloromethane/methanol (10:1) solvent system. nih.gov

Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and for determining the appropriate solvent system for column chromatography. researchgate.net The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, provides a quick assessment of the separation. For example, the Rf value for 1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl) amino] ethanone (B97240) was determined to be 0.61 using a 3:2 v/v mixture of ethyl acetate and petroleum ether. nih.gov

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): HPLC and GC are powerful analytical techniques for assessing the purity of the final product. helixchrom.comrestek.com HPLC, often coupled with a mass spectrometer (MS), can be used for both purification (preparative HPLC) and analysis of non-volatile morpholine derivatives. researchgate.net GC is suitable for the analysis of volatile compounds and may require derivatization for less volatile morpholine derivatives to increase their volatility and thermal stability. nih.gov For instance, morpholine can be derivatized with sodium nitrite (B80452) under acidic conditions to form the more volatile N-nitrosomorpholine, which can then be analyzed by GC-MS. nih.gov

Table 1: Chromatographic Purification of Morpholine Derivatives

| Compound Type | Chromatographic Method | Stationary Phase | Eluent System | Purpose | Reference |

|---|---|---|---|---|---|

| Morpholine-bearing quinoline derivatives | Column Chromatography | Silica Gel | CH₂Cl₂/MeOH (10:1) | Purification | nih.gov |

| 1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl) amino] ethanone | Thin-Layer Chromatography | Silica Gel | Ethyl acetate/Petroleum ether (3:2 v/v) | Purity Assessment (Rf = 0.61) | nih.gov |

| Morpholine | Gas Chromatography-Mass Spectrometry (GC-MS) | - | - | Quantification (after derivatization) | nih.gov |

| Morpholine and its degradation products | High-Performance Liquid Chromatography (HPLC) | - | - | Determination | researchgate.net |

Crystallization and Recrystallization

Crystallization is a highly effective method for purifying solid compounds. This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable solvent at an elevated temperature to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Ethanol is a commonly used solvent for the recrystallization of morpholine derivatives. nih.govresearchgate.net In some cases, a mixture of solvents is used to achieve the desired solubility characteristics.

For chiral morpholine derivatives, crystallization with a chiral acid can be employed to separate enantiomers or diastereomers. google.com This process involves the formation of diastereomeric salts, which have different solubilities and can therefore be separated by fractional crystallization. google.com

Table 2: Crystallization of Morpholine Derivatives

| Compound Type | Solvent | Technique | Purpose | Reference |

|---|---|---|---|---|

| Morpholine acetamide (B32628) derivatives | Ethanol | Recrystallization | Purification | nih.gov |

| Morpholin-N-ethyl acetohydrazide | Ethanol | Recrystallization | Purification | researchgate.net |

| Chiral morpholine derivatives | - | Crystallization with a chiral acid | Isomer separation | google.com |

Extraction Techniques

Liquid-liquid extraction is a fundamental work-up procedure used to separate the desired product from the reaction mixture based on its differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic phase.

Following a synthesis, the reaction mixture is often partitioned between an organic solvent, such as ethyl acetate or dichloromethane, and water. nih.govnih.gov The target compound, being more soluble in the organic phase, is extracted, while inorganic salts and other polar impurities are removed in the aqueous phase. The organic layer can be further washed with brine (saturated aqueous NaCl solution) to remove residual water.

The choice of the organic solvent is important. Dichloromethane and chloroform (B151607) have been shown to be effective for the extraction of morpholine derivatives. nih.gov The efficiency of the extraction can be influenced by factors such as the pH of the aqueous phase, which can affect the ionization state and thus the solubility of the target compound.

Table 3: Extraction Solvents for Morpholine Derivatives

| Compound Type | Extraction Solvent | Aqueous Phase | Purpose | Reference |

|---|---|---|---|---|

| Morpholine-bearing quinoline derivatives | Dichloromethane (CH₂Cl₂) | Water (H₂O) | Product isolation | nih.gov |

| Morpholine acetamide derivatives | Ethyl acetate | Water (H₂O) | Product isolation | nih.gov |

| N-nitrosomorpholine (derivative) | Dichloromethane (CH₂Cl₂) | - | Extraction of derivative | nih.gov |

Distillation

For liquid products with sufficient volatility and thermal stability, distillation can be an effective purification method. This technique separates components of a liquid mixture based on differences in their boiling points. While high molecular weight compounds like this compound are generally not suitable for simple distillation, related starting materials or solvents like ethyl acetate can be purified by this method. weebly.comgoogle.comgoogle.com Fractional distillation is used to separate liquids with close boiling points.

Structural Elucidation and Advanced Spectroscopic Characterization

Spectroscopic Analysis for Confirmation of Chemical Structure

Spectroscopic techniques are fundamental to the confirmation of a chemical structure. For Ethyl 2-(4-benzylmorpholin-2-yl)acetate, a combination of NMR, IR, and MS would be essential to verify its molecular formula and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR would provide crucial information about the chemical environment of the hydrogen and carbon atoms, respectively, within this compound.

¹H NMR Spectroscopy

The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons, while the integration of the signals would correspond to the number of protons in a given environment. Spin-spin coupling patterns (multiplicity) would reveal the number of neighboring protons, allowing for the determination of the connectivity of the molecular fragments.

A hypothetical ¹H NMR data table for this compound is presented below, illustrating the type of information that would be obtained.

Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| Value | e.g., t | 3H | -OCH₂CH ₃ |

| Value | e.g., q | 2H | -OCH ₂CH₃ |

| Value | e.g., d | 2H | -CH ₂(acetate) |

| Value | e.g., m | 1H | Morpholine (B109124) C2-H |

| Value | e.g., m | 2H | Morpholine C3-H ₂ |

| Value | e.g., m | 2H | Morpholine C5-H ₂ |

| Value | e.g., m | 2H | Morpholine C6-H ₂ |

| Value | e.g., s | 2H | Benzyl (B1604629) -CH ₂- |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum would complement the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom would give rise to a distinct signal. The chemical shifts of these signals would be indicative of the type of carbon atom (e.g., aliphatic, aromatic, carbonyl).

A hypothetical ¹³C NMR data table is shown below.

Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| Value | -OCH₂C H₃ |

| Value | -OC H₂CH₃ |

| Value | C H₂(acetate) |

| Value | Morpholine C 2 |

| Value | Morpholine C 3 |

| Value | Morpholine C 5 |

| Value | Morpholine C 6 |

| Value | Benzyl -C H₂- |

| Value | Aromatic C (quaternary) |

| Value | Aromatic C H |

| Value | Aromatic C H |

| Value | Aromatic C H |

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the ester group, the morpholine ring, and the aromatic benzyl group.

Hypothetical IR Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~1735 | Strong | C=O stretch (ester) |

| ~1200-1000 | Strong | C-O stretch (ester and ether) |

| ~2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~3100-3000 | Medium | C-H stretch (aromatic) |

| ~1600, 1495 | Medium-Weak | C=C stretch (aromatic ring) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion, which would confirm the molecular formula of C₁₅H₂₁NO₃. The fragmentation pattern observed in the mass spectrum would offer further structural information by showing how the molecule breaks apart under ionization.

Hypothetical Mass Spectrometry Data for this compound

| m/z | Ion |

|---|---|

| 263.15 | [M]⁺ (Molecular Ion) |

| e.g., 91 | [C₇H₇]⁺ (benzyl fragment) |

X-ray Crystallography for Three-Dimensional Structural Determination

Should a suitable single crystal of this compound be obtained, X-ray crystallography would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would unambiguously confirm the connectivity and stereochemistry of the molecule.

Hypothetical X-ray Crystallography Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | e.g., Monoclinic |

| Space Group | e.g., P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

Mechanistic Investigations and Molecular Target Identification

Studies on the Mechanism of Action at Cellular and Subcellular Levels

There are no published studies investigating the mechanism of action of Ethyl 2-(4-benzylmorpholin-2-yl)acetate at the cellular or subcellular level. Research in this area would typically involve treating cells with the compound and observing its effects on cellular processes, morphology, and function. However, no such data has been made public for this compound.

Elucidation of Molecular Pathways Affected

Due to the lack of research, the molecular pathways affected by this compound remain unknown. Investigating such pathways would require techniques like transcriptomics, proteomics, and phosphoproteomics to identify changes in gene expression and protein activity within cells exposed to the compound. Without these studies, no information can be provided on the signaling cascades or metabolic pathways that might be modulated by this molecule.

Investigation of Binding to Specific Biological Targets

There is no information available regarding the specific biological targets of this compound. Identifying the molecular targets of a compound is a critical step in understanding its mechanism of action and potential therapeutic effects. This process often involves techniques such as affinity chromatography, mass spectrometry, and computational docking studies to pinpoint the proteins or other macromolecules with which the compound interacts. As no such investigations have been reported, the binding partners of this compound are currently unidentified.

In Vitro and In Vivo (Animal) Model Systems for Mechanistic Research

No in vitro or in vivo model systems have been described in the scientific literature for the mechanistic research of this compound. The development and use of such models are essential for characterizing the biological activity of a compound.

Cellular Assays for Target Engagement

As the biological targets of this compound are unknown, no cellular assays for target engagement have been developed or reported. Target engagement assays are designed to confirm that a compound interacts with its intended target within a cellular context.

Animal Model Studies to Investigate In Vivo Effects

There are no published studies on the in vivo effects of this compound in animal models. Such studies are crucial for understanding the physiological and potential toxicological effects of a compound in a whole organism.

Computational Chemistry and in Silico Modeling

Molecular Docking Simulations to Predict Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Ethyl 2-(4-benzylmorpholin-2-yl)acetate, docking simulations would be employed to predict how it binds to a specific protein target.

The morpholine (B109124) ring, a key feature of this compound, is a versatile scaffold known to participate in various interactions with biological targets. e3s-conferences.org Molecular modeling studies on other morpholine derivatives have shown that this moiety can engage in hydrogen bonding and other crucial molecular interactions within the active site of proteins like mTOR. e3s-conferences.org For this compound, the nitrogen and oxygen atoms of the morpholine ring, as well as the ester group, would be key areas of interaction. The benzyl (B1604629) group would likely engage in hydrophobic or π-stacking interactions.

In a hypothetical docking study against a protein kinase, for instance, the following interactions might be observed:

| Functional Group of this compound | Potential Interaction Type | Interacting Amino Acid Residue (Example) |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Lysine (side chain amine) |

| Morpholine Nitrogen | Hydrogen Bond Acceptor | Aspartate (side chain carboxyl) |

| Benzyl Group | Hydrophobic/van der Waals | Phenylalanine, Leucine, Valine |

| Carbonyl Oxygen (Ester) | Hydrogen Bond Acceptor | Arginine (side chain guanidinium) |

The binding affinity, often expressed as a docking score or binding energy, quantifies the strength of the interaction between a ligand and a protein. The pose refers to the conformation and orientation of the ligand within the binding site. For morpholine derivatives, docking studies have been used to rank compounds based on their predicted binding energies. gyanvihar.org For example, in studies of novel morpholine derivatives as potential inhibitors for SARS-CoV-2, binding energies ranged from -20.55 to -74.55 kcal/mol. gyanvihar.org A lower binding energy generally indicates a more stable protein-ligand complex. The pose analysis for this compound would reveal the most energetically favorable three-dimensional arrangement within the target's active site, which is crucial for its potential inhibitory activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR models are mathematical relationships that correlate the chemical structure of a compound with its biological activity. These models are used to predict the activity of new compounds based on their structural features. For a series of compounds related to this compound, a QSAR study would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. e3s-conferences.org

Structure-activity relationship studies on other morpholine-substituted compounds have highlighted the importance of specific substitutions for biological activity. For instance, the incorporation of trifluoromethyl groups on a related scaffold was found to significantly enhance cytotoxic activity against cancer cell lines. mdpi.com A QSAR model for analogs of this compound could guide the synthesis of more potent compounds by identifying the key structural modifications that lead to improved activity.

Virtual Screening and Library Design Utilizing Computational Approaches

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov The morpholine scaffold present in this compound is a common feature in many compound libraries designed for drug discovery. nih.govenamine.netbirmingham.ac.uk

Computational approaches are used to design these libraries to ensure chemical diversity and drug-like properties. acs.org For instance, a virtual screening campaign could be initiated using the structure of this compound as a starting point. A library of related morpholine derivatives could be computationally generated and then docked into the active site of a target protein. nih.gov The top-scoring compounds would then be selected for synthesis and biological testing. This approach accelerates the discovery of novel and potent bioactive molecules. nih.govresearchgate.net

Future Research Directions and Translational Perspectives Preclinical

Design and Synthesis of Novel Analogues for Enhanced Activity and Selectivity

The generation of novel analogues of Ethyl 2-(4-benzylmorpholin-2-yl)acetate is a critical step in optimizing its pharmacological profile. This process involves systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

Key Synthetic Approaches and Structural Modifications:

Modification of the Benzyl (B1604629) Group: The benzyl moiety offers a prime site for modification. Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring can significantly influence the compound's interaction with biological targets. For instance, a series of 4-benzyl-1,3-thiazole derivatives were synthesized using an analogue-based design approach to explore anti-inflammatory activity. nih.gov

Alterations to the Ethyl Acetate (B1210297) Side Chain: The ethyl acetate group can be modified to explore its impact on activity and metabolic stability. This can include varying the ester alkyl group, converting the ester to an amide, or replacing it with other bioisosteric groups.

Stereochemistry: The stereochemistry at the 2-position of the morpholine (B109124) ring is crucial. Enantioselective synthesis can be employed to prepare individual stereoisomers, as their biological activities can differ significantly. For example, the (SS) and (RR) enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives showed distinct profiles as inhibitors of monoamine reuptake. nih.gov

A variety of synthetic methodologies are available for creating diverse libraries of morpholine analogues. enamine.netresearchgate.net These methods provide the tools to systematically explore the structure-activity relationships (SAR) and identify candidates with superior therapeutic potential.

Table 1: Potential Analogues and Rationale for Synthesis

| Analogue Class | Modification Strategy | Rationale |

| Substituted Benzyl Derivatives | Introduction of various functional groups on the phenyl ring. | To probe the binding pocket of the target and improve potency and selectivity. |

| Side Chain Modifications | Replacement of the ethyl acetate with amides, carboxylic acids, or other functional groups. | To enhance metabolic stability and alter solubility and pharmacokinetic properties. |

| Stereoisomers | Enantioselective synthesis of (R) and (S) isomers at the C-2 position. | To investigate stereospecific interactions with the biological target and potentially reduce off-target effects. |

| Scaffold Hopping | Replacement of the morpholine ring with other heterocyclic systems. | To explore novel chemical space and identify new scaffolds with improved drug-like properties. |

Deeper Mechanistic Characterization and Identification of Undiscovered Targets

A thorough understanding of the mechanism of action is fundamental for the preclinical development of any therapeutic candidate. For this compound and its analogues, this involves identifying their molecular targets and elucidating the downstream signaling pathways they modulate.

Methodologies for Target Identification and Mechanistic Studies:

Target-Based Screening: If a putative target is known, screening the compound and its analogues against a panel of related biological targets (e.g., kinases, G-protein coupled receptors) can determine its selectivity profile. nih.gov

Phenotypic Screening and Target Deconvolution: In the absence of a known target, phenotypic screens on various cell lines can identify interesting biological activities. researchgate.net Subsequent target deconvolution techniques, such as affinity chromatography, chemical proteomics, and genetic approaches, can then be used to identify the specific molecular target(s).

In Vitro and In Vivo Models: Once a target is identified, further validation in relevant in vitro and in vivo models is necessary. This helps to confirm the mechanism of action and to assess the therapeutic potential in a disease-relevant context. For example, a benzylmorpholine tetraoxane (B8471865) analogue was evaluated in mouse models of malaria to determine its in vivo efficacy. nih.gov

The morpholine scaffold is present in drugs targeting a wide range of molecular targets, including enzymes and receptors involved in CNS disorders and cancer. nih.govacs.org This highlights the potential for this compound to interact with various biological systems.

Application of Advanced Computational Methodologies in Lead Optimization

Computational chemistry plays a pivotal role in modern drug discovery, accelerating the hit-to-lead and lead optimization processes. nih.govpatsnap.com These methods provide valuable insights into ligand-target interactions and help prioritize the synthesis of the most promising analogues.

Key Computational Techniques:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can be used to visualize key interactions and to guide the design of new analogues with improved binding affinity. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their biological activity. These models can be used to predict the activity of virtual compounds, thereby reducing the number of compounds that need to be synthesized and tested. frontiersin.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, offering insights into the stability of binding and the role of solvent molecules. ucl.ac.uk

Free Energy Perturbation (FEP): FEP calculations can provide more accurate predictions of binding affinities for closely related analogues, aiding in the fine-tuning of lead compounds. acs.org

By integrating these computational approaches, the lead optimization cycle for this compound can be made more efficient and rational, ultimately leading to the development of drug candidates with enhanced therapeutic profiles. patsnap.comfrontiersin.org

Q & A

Basic Research Question

- Chromatography : Use UHPLC or HPTLC with toluene/ethyl acetate gradients to assess purity (e.g., 95:5 ratio for optimal separation) .

- Spectroscopy :

What advanced crystallographic techniques are suitable for resolving structural ambiguities in morpholine-based esters?

Advanced Research Question

- SHELX Suite : Use SHELXT for automated space-group determination and SHELXL for refinement. The program handles twinned data and high-resolution structures, critical for confirming stereochemistry .

- Data Collection : Ensure crystal quality by screening for twinning (common in morpholine derivatives) and collecting high-completeness datasets (>95%).

- Validation : Cross-check residual density maps to identify misplaced atoms or solvent molecules .

How should researchers address contradictions in spectroscopic or crystallographic data during characterization?

Advanced Research Question

- Isomerism : this compound may exist as conformational isomers due to restricted rotation. Use variable-temperature NMR to distinguish between rotamers .

- Crystallographic Artifacts : Discrepancies in bond lengths/angles may arise from disordered solvent. Apply restraints or exclude poorly resolved regions during refinement .

- Batch Variability : Monitor purity via HPTLC if starting materials (e.g., 4-benzylmorpholine precursors) show batch-dependent isomer ratios .

What strategies optimize the bioactivity screening of morpholine-acetate derivatives?

Advanced Research Question

- Structure-Activity Relationship (SAR) : Introduce substituents at the morpholine nitrogen (e.g., acetyl or sulfonyl groups) or the phenyl ring to modulate lipophilicity and target binding .

- In Vitro Assays : Use acetate metabolism kits (e.g., MAK086) to study enzymatic interactions, as the ester group may serve as a metabolically labile moiety .

- Toxicity Screening : Follow safety protocols (e.g., H303/H313/H333 hazard codes) for handling intermediates with reactive functional groups .

What safety and handling protocols are critical for synthesizing this compound?

Basic Research Question

- Hazard Mitigation : Use fume hoods for reactions involving acetyl chloride or NaBH3CN. Refer to H303 (harmful if swallowed) and P264 (wash hands after handling) guidelines .

- Waste Disposal : Segregate halogenated byproducts (e.g., brominated intermediates) and consult certified waste management services .

How can computational methods complement experimental studies on this compound?

Advanced Research Question

- DFT Calculations : Predict NMR chemical shifts or optimize geometry for comparison with crystallographic data .

- Docking Studies : Model interactions with biological targets (e.g., acetyl-CoA carboxylase) using the ester and morpholine moieties as pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.